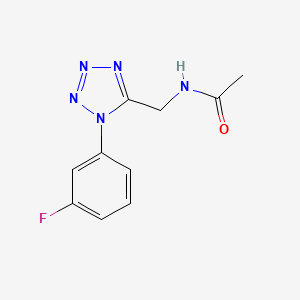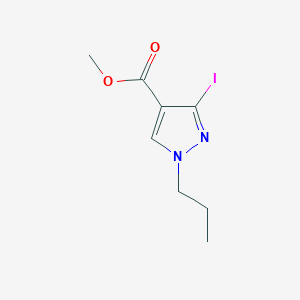
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide, also known as FTA or NFTAM, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FTA belongs to the class of tetrazole derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer progression. This compound also modulates the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not exhibit significant adverse effects on vital organs such as the liver and kidneys. This compound has been found to have a half-life of approximately 2 hours in rats, suggesting that it is rapidly metabolized and eliminated from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide in laboratory experiments is its high solubility in water, which makes it easy to administer to animals or cells in culture. This compound is also relatively stable under physiological conditions, which allows for accurate dosing and measurement.
However, one limitation of using this compound in laboratory experiments is its limited availability and high cost. The synthesis of this compound requires specialized equipment and expertise, which may not be readily available in all research settings.
Direcciones Futuras
There are several potential future directions for the use of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide in scientific research. One area of interest is the investigation of this compound as a potential treatment for neuroinflammatory disorders such as multiple sclerosis and Alzheimer's disease. This compound has been shown to have anti-inflammatory effects in the central nervous system, which may be beneficial in these conditions.
Another potential future direction is the exploration of this compound as a therapeutic agent for cancer. Further studies are needed to elucidate the mechanisms by which this compound exerts its anti-tumor effects and to determine its efficacy in different types of cancer.
Conclusion:
This compound, or this compound, is a chemical compound that has shown promise as a therapeutic agent in scientific research. This compound has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties, and has been found to modulate various signaling pathways involved in these processes. While further studies are needed to fully understand the potential of this compound as a therapeutic agent, it represents a promising area of research in the field of pharmacology.
Métodos De Síntesis
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide can be achieved through a multi-step process that involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide. This intermediate is then reacted with acetic anhydride to yield this compound.
Aplicaciones Científicas De Investigación
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide has been investigated for its potential as an anti-inflammatory, analgesic, and anti-tumor agent. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2) enzyme. This compound has also been found to have analgesic properties by modulating the activity of opioid receptors in the central nervous system.
In addition, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has been suggested that this compound exerts its anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c1-7(17)12-6-10-13-14-15-16(10)9-4-2-3-8(11)5-9/h2-5H,6H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNTURMNRMHQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2903174.png)
![3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2903175.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2903176.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2903177.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2903180.png)




![Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2903189.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2903193.png)

